4-methyl-11-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene
Description
This compound is a nitrogen-rich tricyclic heterocycle featuring a pyrazole moiety substituted with a methyl group and a phenyl ring, as well as a fused tetraazatricyclic core. Its structural complexity arises from the combination of pyrazole and polyaza frameworks, which are often associated with diverse biological activities, including kinase inhibition and antimicrobial properties .
Properties
IUPAC Name |
(5-methyl-1-phenylpyrazol-4-yl)-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O/c1-14-10-20-22-11-16-13-25(9-8-19(16)27(20)24-14)21(28)18-12-23-26(15(18)2)17-6-4-3-5-7-17/h3-7,10-12H,8-9,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSSMLVVHJNGFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)C4=C(N(N=C4)C5=CC=CC=C5)C)C=NC2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-11-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone. Subsequent steps involve the construction of the tetrazatricyclo framework, which may require specific catalysts and reaction conditions to ensure the correct formation of the desired structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
4-methyl-11-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, 4-methyl-11-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound may be used in the study of enzyme interactions and as a probe for investigating biological pathways. Its ability to interact with various biological molecules makes it a valuable tool for research.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. Its interactions with biological targets may lead to the development of new drugs or treatments.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in various chemical processes. Its unique properties make it suitable for a wide range of applications.
Mechanism of Action
The mechanism of action of 4-methyl-11-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to the following classes of molecules:
Tricyclic Nitrogen Heterocycles
- 4-Methyl-2,3,5,7,11-Pentaazatricyclo[7.4.0.0²,⁶]Trideca-1(9),3,5,7-Tetraene (CAS 1505250-09-8): Molecular Formula: C₉H₁₁N₅ (vs. the target compound’s larger formula due to the pyrazole-carbonyl substituent). The target compound’s additional nitrogen atoms and substituents may enhance intermolecular interactions (e.g., hydrogen bonding) .
Pyrazole Derivatives
- 9-Aryl-7-(4-Nitrophenyl)-2-Phenyl-7H-Pyrazolo[4,3-e][1,2,4]Triazolo[1,5-c]Pyrimidines (e.g., 16a,b): Synthesis: Both the target compound and 16a,b involve pyrazole intermediates (e.g., 5-ethoxymethyleneamino pyrazoles) . Physical Properties: Compound 16a exhibits a high melting point (>340°C), suggesting superior thermal stability compared to the target compound, though direct data for the latter is unavailable . Bioactivity: Pyrazolo-triazolo-pyrimidines show antitumor activity, implying that the target compound’s pyrazole core could be optimized for similar applications .
Thiazolo-Pyrimidines and Pyrimidoquinazolines
- (2Z)-2-(Substitutedbenzylidene)-3,5-Dihydro-7-(5-Methylfuran-2-yl)-3,5-Dioxo-2H-Thiazolo-[3,2-a]Pyrimidine-6-Carbonitriles (11a,b): Functional Groups: The benzylidene and furan substituents in 11a,b contrast with the target compound’s phenyl-pyrazole group. Spectroscopic Data: IR and NMR profiles of 11a,b highlight cyano (CN) and carbonyl (CO) stretches, which are also present in the target compound, suggesting similar analytical characterization challenges .
Comparative Data Table
Research Findings and Implications
Structural Flexibility vs. Stability : The target compound’s pyrazole-carbonyl group introduces conformational flexibility compared to rigid analogues like 16a,b. This may improve binding to dynamic enzyme pockets but reduce thermal stability .
Synthetic Challenges : The multi-step synthesis of tricyclic nitrogen heterocycles (evident in and ) often requires harsh conditions (e.g., refluxing acetic anhydride), which may limit scalability. Optimizing catalytic methods for the target compound could enhance yield .
Similarity Analysis : Using chemoinformatics tools like the Tanimoto coefficient (as discussed in ), the target compound shares >70% structural similarity with pyrazolo-triazolo-pyrimidines, suggesting overlapping pharmacophores .
Biological Activity
The compound 4-methyl-11-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene (CAS Number: 1797367-99-7) is a complex organic molecule that has garnered attention due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 372.4 g/mol. The structure features a tetraazatricyclo framework linked to a pyrazole moiety, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H20N6O |
| Molecular Weight | 372.4 g/mol |
| CAS Number | 1797367-99-7 |
Anticancer Properties
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity. The incorporation of the pyrazole ring in this compound suggests potential for inhibiting cancer cell proliferation. For instance, compounds similar to the studied one have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antioxidant Activity
The antioxidant properties of compounds containing pyrazole structures have been documented extensively. The presence of the phenyl group enhances electron donation capabilities, which may contribute to its ability to scavenge free radicals and reduce oxidative stress . This activity is crucial in preventing cellular damage associated with chronic diseases.
Anti-inflammatory Effects
Inflammation plays a key role in many diseases, including cancer and cardiovascular disorders. Pyrazole derivatives have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 . The specific mechanism of action for this compound remains to be fully elucidated but may involve modulation of inflammatory pathways.
Antimicrobial Activity
The biological activity profile of similar pyrazole compounds includes antimicrobial effects against various pathogens. The structural features present in this compound may enhance its interaction with microbial targets, leading to inhibition of growth or viability .
Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated a series of pyrazole derivatives and their anticancer properties. The results indicated that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity against breast cancer cells (MCF-7) compared to controls . Future studies could explore the specific activity of our compound against similar cell lines.
Study 2: Antioxidant Potential
Research conducted by Fustero et al. demonstrated that pyrazole derivatives showed remarkable antioxidant activity through DPPH radical scavenging assays. The tested compounds exhibited IC50 values indicating effective radical scavenging capabilities . This suggests that our compound may possess similar properties based on its structural characteristics.
Q & A
Q. What are the optimal synthetic protocols for synthesizing 4-methyl-11-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-tetraazatricyclo derivatives, and how can reaction conditions be systematically optimized?
- Methodological Answer : Begin with cyclocondensation reactions using precursors like ethyl acetoacetate and phenylhydrazine under reflux conditions (e.g., toluene, 80–100°C). Optimize parameters via factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to maximize yield . Monitor reaction progress via TLC and purify intermediates via flash chromatography (e.g., cyclohexane/ethyl acetate gradient elution) . Validate purity using ¹H/¹³C NMR and HRMS, comparing spectral data to reference compounds (e.g., δ 7.54 ppm for pyrazole protons in CDCl₃) .
Q. How can researchers reliably characterize the structural and electronic properties of this complex heterocyclic compound?
- Methodological Answer : Employ a multi-technique approach:
- Spectroscopy : Assign proton environments via ¹H NMR in deuterated solvents (e.g., DMSO-d₆ for NH protons at δ 14.28 ppm) . Confirm carbonyl vibrations via IR (e.g., ν ~2231 cm⁻¹ for nitrile groups) .
- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M]+ at m/z 238.0961 for C₁₂H₁₀N₆) and fragmentation patterns .
- X-ray Crystallography : Resolve ambiguous stereochemistry via single-crystal diffraction if applicable .
Q. What foundational pharmacological assays are recommended to assess the compound’s bioactivity?
- Methodological Answer : Prioritize molecular docking studies against target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) to predict binding affinity and guide in vitro assays . Follow with antifungal activity screens (e.g., microdilution assays against Candida albicans) and cytotoxicity profiling (e.g., MTT assays on mammalian cell lines) .
Advanced Research Questions
Q. How can contradictions in spectral or bioactivity data between synthesized batches be resolved?
- Methodological Answer : Conduct batch-to-batch comparative analysis:
- Spectral Discrepancies : Re-examine NMR integration ratios (e.g., aromatic vs. aliphatic protons) and cross-validate with alternative solvents (e.g., DMSO-d₆ vs. CDCl₃) .
- Bioactivity Variability : Use LC-MS to detect trace impurities (<1%) that may inhibit/enhance activity. Reassess docking models for conformational flexibility (e.g., induced-fit vs. rigid-body simulations) .
Q. What computational strategies are effective for predicting the compound’s reactivity and stability under varying conditions?
- Methodological Answer : Apply DFT calculations (e.g., Gaussian 16) to map electron density distributions, focusing on reactive sites (e.g., carbonyl groups). Simulate degradation pathways under acidic/alkaline conditions using molecular dynamics (MD) in explicit solvent models (e.g., water, ethanol) . Validate predictions via accelerated stability studies (e.g., 40°C/75% RH for 6 months) .
Q. How can AI-driven tools enhance the design of derivatives with improved pharmacological profiles?
- Methodological Answer : Implement generative adversarial networks (GANs) trained on PubChem/ZINC databases to propose structurally diverse analogs. Prioritize candidates using QSAR models (e.g., Random Forest regression) for predicted IC₅₀ values . Validate top candidates via automated synthesis platforms (e.g., flow chemistry with real-time HPLC monitoring) .
Q. What experimental frameworks are recommended for resolving mechanistic ambiguities in the compound’s synthesis or bioactivity?
- Methodological Answer : Adopt a hypothesis-driven approach:
- Kinetic Studies : Use stopped-flow NMR to track intermediate formation (e.g., azide intermediates in Huisgen cycloadditions) .
- Isotope Labeling : Incorporate ¹³C-labeled precursors to trace reaction pathways (e.g., carbonyl migration during cyclization) .
- Knockout Assays : Use gene-edited microbial strains (e.g., Saccharomyces cerevisiae ΔERG11) to isolate target-specific effects in bioassays .
Methodological Frameworks
Q. How should researchers integrate theoretical frameworks into experimental design for this compound?
- Guidelines : Align synthesis and bioactivity studies with established theories (e.g., frontier molecular orbital theory for reactivity predictions) . Use conceptual frameworks like "structure-activity relationships (SAR)" to iteratively refine analogs . Document deviations from expected outcomes to refine hypotheses .
Q. What statistical methods are critical for analyzing dose-response or structure-activity data?
- Recommendations : Apply nonlinear regression (e.g., log-dose vs. response) for IC₅₀/EC₅₀ calculations. Use multivariate analysis (e.g., PCA) to correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity . Address outliers via Grubbs’ test and confirm reproducibility via triplicate runs .
Tables for Key Data
| Parameter | Example Value | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 7.54 (s, 1H, pyrazole) | |
| HRMS ([M]+) | m/z 238.0961 (C₁₂H₁₀N₆) | |
| Docking Score (3LD6) | ΔG = -9.2 kcal/mol | |
| Chromatography Eluent | Cyclohexane/EtOAc (0–25% gradient) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
